(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate
Overview
Description
®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Fluorophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
(R)−(+)−1−(4−Fluorophenyl)ethylamine+COCl2→(R)−(+)−1−(4−Fluorophenyl)ethylisocyanate+HCl
Industrial Production Methods: In industrial settings, the production of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as triphosgene or diphosgene. These reagents offer a more controlled release of phosgene, reducing the risks associated with its handling.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions to form the corresponding urea, carbamate, or thiocarbamate derivatives.
Substitution Reactions: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various functional groups onto the aromatic ring.
Major Products:
Ureas and Carbamates: Formed through nucleophilic addition reactions with amines and alcohols, respectively.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
®-(+)-1-(4-Fluorophenyl)ethyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate involves the reactivity of the isocyanate group towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein function.
Comparison with Similar Compounds
®-(+)-1-(4-Fluorophenyl)ethylamine: The precursor to the isocyanate, used in similar synthetic applications.
Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the chiral center and fluorophenyl group.
4-Fluorophenyl isocyanate: Similar in structure but without the chiral center, used in the synthesis of fluorinated compounds.
Uniqueness: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is unique due to its chiral center and the presence of the fluorophenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
IUPAC Name |
1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCZVYPBWOTTJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426969 | |
Record name | AG-G-96590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-73-7 | |
Record name | 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-96590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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